3,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121514-08-5 . It has a molecular weight of 262.16 . The IUPAC name for this compound is (2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23BO3/c1-10-7-12(8-11(2)13(10)9-17)16-18-14(3,4)15(5,6)19-16/h7-8,17H,9H2,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .
Scientific Research Applications
Phthalates in Food and Packaging
A review highlighted concerns around phthalates, chemicals used as plasticizers in food processing and packaging. It discussed their metabolism, human exposure, toxicological aspects, and effects on health, emphasizing the need for improved analytical methods to detect these compounds in various matrices (Harunarashid, Lim, & Harunsani, 2017).
Biotechnological Applications of Lactic Acid
Research on lactic acid, another significant hydroxycarboxylic acid, was reviewed for its use as a feedstock in green chemistry. This study could parallel the potential biotechnological applications of "3,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester" by highlighting the production of chemicals such as pyruvic acid, acrylic acid, and lactate ester from lactic acid (Gao, Ma, & Xu, 2011).
Electrochemical Biosensors
A review on the development of electrochemical biosensors based on phenylboronic acid (PBA) and its derivatives for glucose sensing was presented. Given the structural relevance, "this compound" might find similar applications in biosensor development, benefiting from the selective binding properties of boronic acids to diols (Anzai, 2016).
Hydroxycinnamates' Antioxidant Activities
The antioxidant activities of hydroxycinnamates, which include compounds like caffeic acid, were reviewed. This research illustrates the potential for various esters and phenolic compounds to serve as antioxidants, offering insight into how "this compound" could be explored for similar antioxidant applications (Shahidi & Chandrasekara, 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Mode of Action
This property is exploited in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These include the pH of the environment, the presence of diols or other nucleophiles that can react with the boronic acid or its ester, and the temperature, as the compound is known to be stable at room temperature but should be stored at 2-8°C .
Properties
IUPAC Name |
[2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-10-7-12(8-11(2)13(10)9-17)16-18-14(3,4)15(5,6)19-16/h7-8,17H,9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXRIJSXOSZAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138256 |
Source
|
Record name | Benzenemethanol, 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601138256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-08-5 |
Source
|
Record name | Benzenemethanol, 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601138256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.